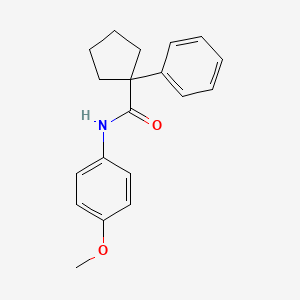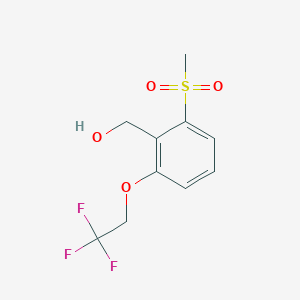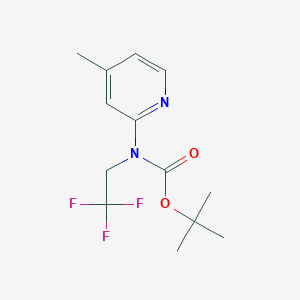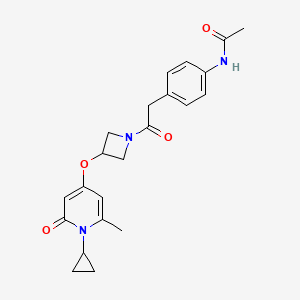
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are often used as building blocks in drug discovery .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a chemical reaction that produces the indole ring system from phenylhydrazine and an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of indole derivatives typically consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Scientific Research Applications
Tubulin Polymerization Inhibition
The compound has been investigated for its ability to inhibit tubulin polymerization. Researchers designed and synthesized a series of N-(1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Among these compounds, compound 7d demonstrated potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. Mechanistic studies revealed that it induced cell apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine. This suggests that 7d holds promise as a potential agent for further development as a tubulin polymerization inhibitor.
Synthesis of Indole Derivatives
Indole derivatives play a crucial role in medicinal chemistry and drug discovery. The compound can serve as a starting material for the synthesis of other indole-based molecules. For instance, the Fischer indole synthesis of an optically active cyclohexanone and phenylhydrazine hydrochloride yielded a tricyclic indole compound . Researchers can explore further derivatization of this compound to create novel indole-based structures with potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide affects the mitotic spindle assembly , a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The downstream effect of this action is the induction of apoptosis, or programmed cell death .
Result of Action
The result of N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide’s action is the inhibition of cell proliferation . It has demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . The compound induces cell apoptosis in a dose-dependent manner .
Safety and Hazards
Future Directions
The future directions for research on indole derivatives are vast. Given their wide range of biological activities, indole derivatives are likely to continue to be a focus of drug discovery efforts . Additionally, new synthetic methods for producing indole derivatives are also an active area of research .
properties
IUPAC Name |
N-(1-methylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-21-13-16(15-9-3-5-11-18(15)21)20-19(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQVBFYLBAJEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)





![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)





![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)